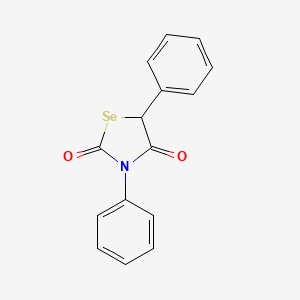
3,5-Diphenyl-1,3-selenazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-1,3-selenazolidine-2,4-dione is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,3-selenazolidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenyl selenide with a suitable dione precursor under controlled temperature and pressure conditions. The reaction may require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diphenyl-1,3-selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenide derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1,3-selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific chemical properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism by which 3,5-Diphenyl-1,3-selenazolidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate pathways involved in oxidative stress, inflammation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Contains sulfur instead of selenium and is known for its hypoglycemic activity.
Imidazolidine-2,4-dione: Contains nitrogen and carbon atoms, used in the synthesis of various pharmaceuticals.
Pyrazolidine-2,4-dione: Contains nitrogen atoms and is used in the development of anti-inflammatory drugs.
Uniqueness
3,5-Diphenyl-1,3-selenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs
Eigenschaften
CAS-Nummer |
61521-88-8 |
|---|---|
Molekularformel |
C15H11NO2Se |
Molekulargewicht |
316.22 g/mol |
IUPAC-Name |
3,5-diphenyl-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO2Se/c17-14-13(11-7-3-1-4-8-11)19-15(18)16(14)12-9-5-2-6-10-12/h1-10,13H |
InChI-Schlüssel |
PLUGHTXOIFSDBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)[Se]2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

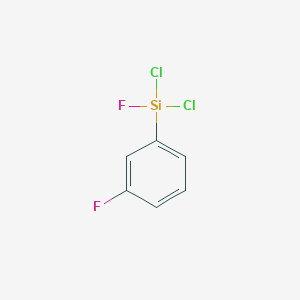
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
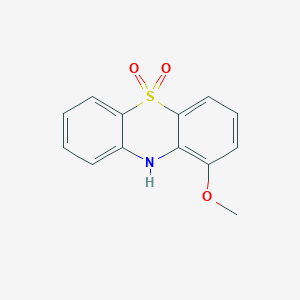
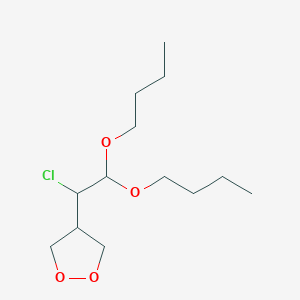
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
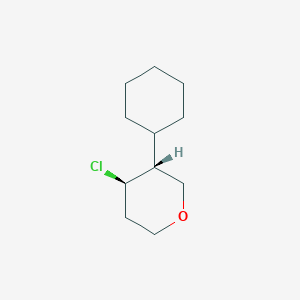
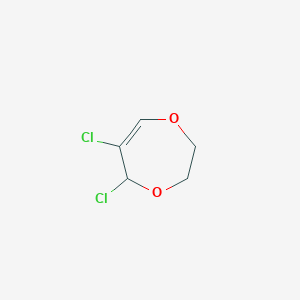
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
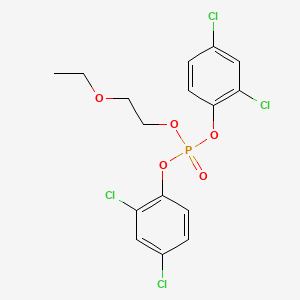
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
